Norbornene oxide

説明

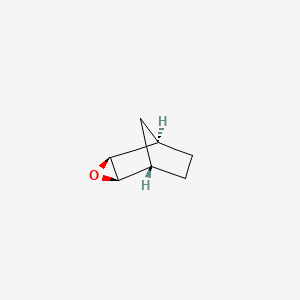

Norbornene oxide (bicyclo[2.2.1]hept-5-ene-2,3-oxide) is an epoxidized derivative of norbornene, a bicyclic hydrocarbon synthesized via the Diels-Alder reaction between cyclopentadiene and ethylene. The oxide moiety introduces significant polarity and strain to the bicyclic framework, enhancing its reactivity in organic transformations. This compound is primarily produced through epoxidation of norbornene using catalysts such as molybdenum or tungsten complexes (e.g., dioxomolybdenum(VI) amino bisphenolates) with tert-butyl hydroperoxide as the oxidant . Its retention time in gas chromatography (7.6 min) is notably longer than that of norbornene (3.2 min), reflecting increased polarity due to the oxygen bridge .

Key applications include:

- Polymer chemistry: Copolymerization with anhydrides (e.g., norbornene anhydrides) to form stereoregular polyesters with tunable glass transition temperatures (Tg) .

- Materials science: Functionalization with fluorophores (e.g., carbazole) for fluorescent polymers .

- Catalysis: Participation in asymmetric hydroformylation and metathesis reactions .

特性

IUPAC Name |

(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.02,4]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6+,7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNNZOOGWXZCPZ-RNGGSSJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3146-39-2 | |

| Record name | rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.02,4]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions: Norbornene oxide can be synthesized through the epoxidation of norbornene. A common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high selectivity.

Industrial Production Methods: In industrial settings, this compound is produced via the catalytic epoxidation of norbornene using hydrogen peroxide and a suitable catalyst, such as titanium silicalite. This method offers high efficiency and scalability, making it suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form norbornene diol.

Reduction: Reduction of this compound typically yields norbornene.

Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products:

Oxidation: Norbornene diol.

Reduction: Norbornene.

Substitution: Substituted norbornene derivatives.

科学的研究の応用

Norbornene oxide has a wide range of applications in scientific research:

Chemistry: Used as a monomer in ring-opening metathesis polymerization (ROMP) to produce high-performance polymers.

Biology: Serves as a building block for the synthesis of biologically active molecules.

Medicine: Investigated for its potential in drug delivery systems and as a scaffold for developing new pharmaceuticals.

作用機序

The reactivity of norbornene oxide is primarily due to the strained epoxide ring, which is susceptible to nucleophilic attack. The mechanism typically involves the opening of the epoxide ring, leading to the formation of a more stable product. This reactivity is exploited in various synthetic transformations, including polymerization and functionalization reactions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physical Properties

Norbornene oxide’s bicyclic structure distinguishes it from monocyclic epoxides like cyclohexene oxide or styrene oxide. The strain from the norbornene framework and the electron-withdrawing oxygen bridge influence its reactivity and stability.

| Property | This compound | Cyclohexene Oxide | Styrene Oxide |

|---|---|---|---|

| Molecular Formula | C₇H₁₀O | C₆H₁₀O | C₈H₈O |

| Retention Time (GC, min) | 7.6 | 5.7 | 9.9 |

| Ring Strain | High | Moderate | Low |

Reactivity in Epoxidation and Catalytic Reactions

This compound is synthesized via selective epoxidation of norbornene. Compared to other olefins, norbornene exhibits exceptional reactivity with molybdenum catalysts, achieving high yields (>90%), whereas cyclohexene and styrene show lower efficiency due to competing oxidation pathways .

| Substrate | Catalyst | Oxidant | Epoxide Yield | Selectivity |

|---|---|---|---|---|

| Norbornene | Mo complex | t-BuOOH | >90% | High |

| Cyclohexene | Mo complex | t-BuOOH | ~50% | Low |

| Styrene | Mo complex | t-BuOOH | <20% | Very low |

In asymmetric hydroformylation, norbornene derivatives yield exo-norbornanecarboxaldehyde with up to 71% enantiomeric excess (ee) using Rh catalysts, outperforming less rigid substrates .

Polymerization Behavior

This compound’s strained structure enables unique copolymerization pathways. For example, alternating copolymerization with norbornene anhydrides produces stereoregular polyesters with Tg values exceeding 100°C, whereas cyclohexene oxide-based polymers exhibit lower Tg (~80°C) due to reduced rigidity .

| Monomer Pair | Polymer Type | Tg (°C) | Key Application |

|---|---|---|---|

| This compound + NA | Stereoregular polyester | 105–120 | High-performance plastics |

| Cyclohexene oxide + NA | Polyester | 70–85 | Flexible coatings |

Material Properties

Oxanorbornene dicarboximides derived from this compound demonstrate superior fluorescence compared to non-oxidized analogs. For instance, carbazole-functionalized oxanorbornene derivatives exhibit quantum yields 20–30% higher than styrene-based fluorophores, attributed to enhanced conjugation and reduced quenching .

生物活性

Norbornene oxide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

This compound is derived from norbornene, a bicyclic compound known for its reactivity and versatility in organic synthesis. The introduction of an epoxide group enhances its chemical properties, making it suitable for various biological applications.

Antitumor Activity

Recent studies have shown that this compound and its derivatives exhibit significant antitumor properties. For instance, compounds containing the norbornene structure have been evaluated for their ability to inhibit cancer cell proliferation.

- Biperiden , a norbornene-containing drug traditionally used for Parkinson's disease, has been repurposed as an anticancer agent. It targets MALT1, a protein overexpressed in pancreatic cancer, leading to an 83% reduction in tumor size in animal models .

- Podophyllotoxin derivatives with norbornene moieties demonstrated lower IC50 values (5 nM) against various cancer cell lines compared to traditional chemotherapeutics like etoposide (12-24 nM) .

The biological activity of this compound appears to be linked to its ability to interact with cellular targets and induce apoptotic pathways:

- DNA Binding : Norbornene derivatives have shown marked affinity for DNA, leading to significant apoptosis in treated cells. For example, certain bicyclic imides derived from norbornene exhibited apoptosis rates of approximately 68% in neutrophils after 72 hours .

- Wnt/β-catenin Pathway Inhibition : Compounds like IWR-1, derived from norbornene, inhibit the Wnt/β-catenin signaling pathway, crucial for cancer cell migration and invasion. This inhibition correlates with reduced metastasis in colon carcinoma models .

Case Studies

Several key studies illustrate the potential of this compound in cancer treatment:

- Biperiden Study : In vivo studies indicated that biperiden significantly reduced tumor growth in mice with pancreatic cancer xenografts. The study also noted tolerable side effects, suggesting a favorable safety profile for further development .

- Podophyllotoxin Derivatives : Research on norbornene-derived podophyllotoxin analogs revealed enhanced cytotoxicity against multiple cancer cell lines, indicating the importance of the bicyclic structure for therapeutic efficacy .

Research Findings

A summary of findings related to the biological activity of this compound is presented below:

| Compound | Target Disease | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Biperiden | Pancreatic Cancer | N/A | MALT1 inhibition |

| Podophyllotoxin | Various Cancers | 5 | DNA binding and apoptosis induction |

| IWR-1 | Colon Cancer | N/A | Wnt/β-catenin pathway inhibition |

化学反応の分析

Ring-Opening Reactions

Norbornene oxide undergoes ring-opening under acidic, basic, or nucleophilic conditions, forming functionalized derivatives:

-

Acid-catalyzed hydration : In the presence of aqueous acid, this compound hydrates to form norborneol (bicyclo[2.2.1]heptan-2-ol) via a non-classical carbocation intermediate .

-

Nucleophilic attack : Thiols, amines, and alcohols react with the epoxide group. For example, thiol-ene reactions with this compound yield thioethers under mild conditions .

Polymerization Reactions

This compound participates in controlled polymerizations to form high-performance materials:

-

Anionic ring-opening polymerization (AROP) : Under mechanochemical ball milling with initiators like KHMDS, this compound forms polyethers with controlled molecular weights (e.g., Mₙ ≈ 8,100, Đ = 1.09) .

-

Ring-opening copolymerization (ROCOP) : With CO₂ and phthalic anhydride (PA), cobalt catalysts produce alternating poly(ester-b-carbonate) copolymers. These materials exhibit tunable glass transition temperatures (Tₐ = 40–120°C) .

Catalytic and Functionalization Reactions

-

Pd/norbornene-mediated catalysis : While norbornene itself is widely used in Pd-catalyzed meta-C−H activation , the oxide’s strained epoxide can participate in oxidative addition steps, enabling selective functionalization .

-

Click chemistry : The epoxide group reacts with strained alkynes (e.g., dibenzocyclooctyne) for bioconjugation applications .

Oxidation and Stability

This compound demonstrates moderate thermal stability but undergoes oxidative degradation under harsh conditions. Thermo-oxidative studies reveal an activation energy (Eₐ) of ~150–200 kJ/mol for decomposition, depending on the environment .

Spectroscopic Characterization

Key spectral data for identification:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。